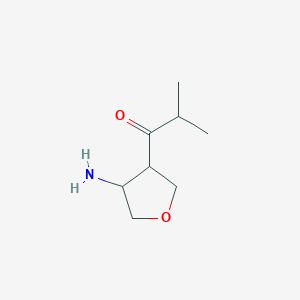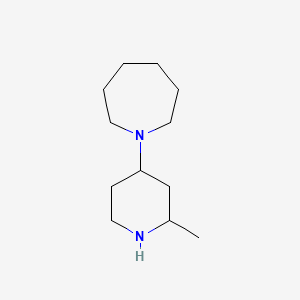
1-(2-Methylpiperidin-4-yl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpiperidin-4-yl)azepane is a heterocyclic organic compound that features a piperidine ring fused with an azepane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpiperidin-4-yl)azepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . This process combines multiple reactions, including the removal of metalation groups, dehydroxylation, and pyridine reduction.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions is crucial for achieving high yields and purity.
化学反应分析
Types of Reactions: 1-(2-Methylpiperidin-4-yl)azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium or rhodium catalysts, converting the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides or hydroxyl groups are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or rhodium catalysts.
Substitution: Halides, hydroxyl groups, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halogenated or hydroxylated derivatives.
科学研究应用
1-(2-Methylpiperidin-4-yl)azepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Methylpiperidin-4-yl)azepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
- 1-(1-Methylpiperidin-4-yl)azepane
- 2-(1-Methylpiperidin-4-yl)azepane
- N-Methylazepan-3-yl-3-(1-naphthoyl)indole
Comparison: 1-(2-Methylpiperidin-4-yl)azepane is unique due to its specific structural configuration, which imparts distinct chemical and biological propertiesFor instance, its structural isomers like 1-(1-Methylpiperidin-4-yl)azepane and 2-(1-Methylpiperidin-4-yl)azepane may have varying degrees of activity and stability, making this compound a valuable compound for targeted research and development .
属性
分子式 |
C12H24N2 |
|---|---|
分子量 |
196.33 g/mol |
IUPAC 名称 |
1-(2-methylpiperidin-4-yl)azepane |
InChI |
InChI=1S/C12H24N2/c1-11-10-12(6-7-13-11)14-8-4-2-3-5-9-14/h11-13H,2-10H2,1H3 |
InChI 键 |
SSYZZEGNZVAICJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CCN1)N2CCCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


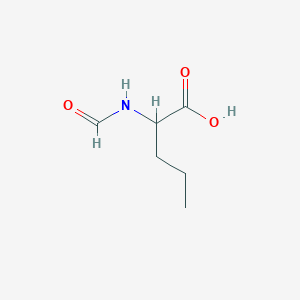
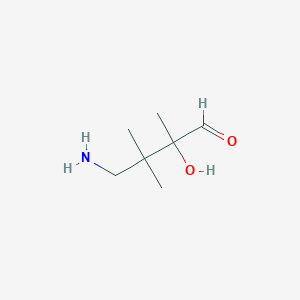

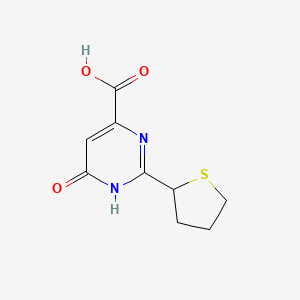
![4-(4-Chlorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13197997.png)
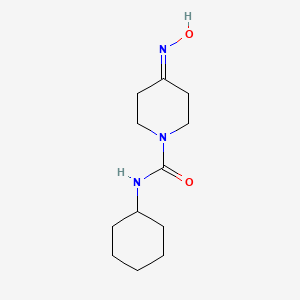
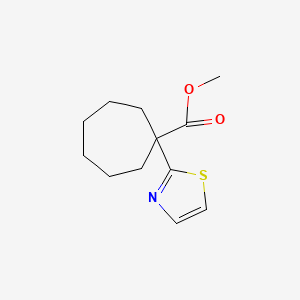
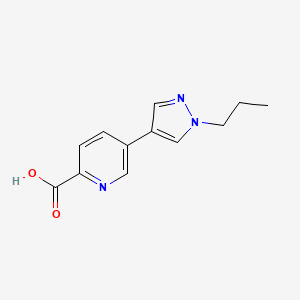

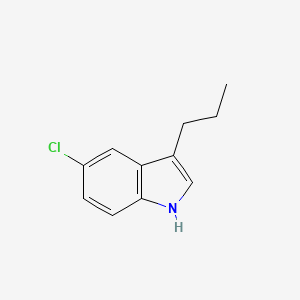
![6-[Cyclopropyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13198028.png)
![3-(methoxymethyl)-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13198035.png)
